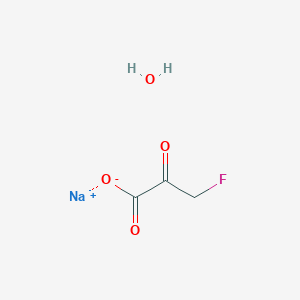
3-Fluoropyruvic acid sodium salt monohydrate
Übersicht
Beschreibung
3-Fluoropyruvic acid sodium salt monohydrate is a derivative of pyruvic acid, which is a key intermediate in cellular metabolism . It is used in various fields, including research and chemical synthesis . The compound has a linear formula of FCH2COCO2Na · xH2O .
Molecular Structure Analysis
The molecular structure of 3-Fluoropyruvic acid sodium salt monohydrate is represented by the linear formula FCH2COCO2Na · xH2O . This compound has a molecular weight of 129.04 (anhydrous basis) .Physical And Chemical Properties Analysis
3-Fluoropyruvic acid sodium salt monohydrate has a degree of hydration of approximately 1 and decomposes at 145 °C . As a sodium salt, it has improved solubility in water compared to the parent acid .Wissenschaftliche Forschungsanwendungen
Structural Analysis
- X-ray Diffraction and Infrared Spectroscopy : Sodium β-fluoropyruvate, a related compound, has been analyzed using X-ray diffraction and infrared spectroscopy, revealing its structure as a gem-diol when crystallized from water. This study provides insights into the molecular dimensions and bond characteristics of such compounds, which could be relevant for 3-Fluoropyruvic acid sodium salt monohydrate as well (Hurley et al., 1979).
Synthesis and Derivatives
- Synthesis of Derivatives : A study describes the synthesis of derivatives from 3-Fluoro-2-hydroxynitriles, leading to 3-fluoropyruvic acids, highlighting a method for creating important compounds related to 3-Fluoropyruvic acid sodium salt monohydrate (Remli et al., 1982).
Enzymatic Reactions and Chirality
- Enantiospecific Reduction : The reduction of sodium 3-fluoropyruvate catalyzed by rabbit muscle L-lactate dehydrogenase is notable for its production of homochiral (R)-3-fluorolactic acid methyl ester. This illustrates the potential of 3-Fluoropyruvic acid sodium salt monohydrate in enzymatic reactions leading to chiral products (Gonçalves et al., 1998).
Analytical Studies
- Fluorescence Quenching : Research on fluorescence quenching can provide insights into the interactions of various compounds, including those similar to 3-Fluoropyruvic acid sodium salt monohydrate, with organic matter (Cheng, 2002).
Chemical Stability and Absorption
- Stability and Gastrointestinal Absorption : The chemical stability and mode of gastrointestinal absorption of sodium monofluorophosphate are explored, which could provide parallels in understanding the stability and absorption characteristics of related compounds like 3-Fluoropyruvic acid sodium salt monohydrate (Setnikar & Arigoni, 1988).
Enzymatic Synthesis
- Synthesis of Sulfurtransferase Substrate : The synthesis of sodium 3-mercaptopyruvate from 3-bromopyruvic acid, a compound similar to 3-Fluoropyruvic acid sodium salt monohydrate, for use as a sulfur donor substrate for sulfurtransferases illustrates potential biochemical applications (Tanabe et al., 1989).
Zukünftige Richtungen
3-Fluoropyruvic acid sodium salt monohydrate can serve as a precursor or starting material for the synthesis of other compounds, particularly those involving the incorporation of a fluorine atom into organic molecules . This suggests potential future directions in the field of organic synthesis and the development of fluorinated compounds with unique properties and increased biological activity .
Wirkmechanismus
Target of Action
The primary target of 3-Fluoropyruvic acid sodium salt monohydrate is the pyruvate dehydrogenase component (E1) of the pyruvate dehydrogenase complex . This enzyme plays a crucial role in cellular metabolism .
Mode of Action
The compound interacts with its target by catalyzing the decomposition of 3-fluoropyruvate to CO2, fluoride anion, and acetate . Acetylthiamin pyrophosphate (acetyl-TPP) is an intermediate in this reaction .
Biochemical Pathways
The affected pathway is the pyruvate dehydrogenase pathway, which is a key part of cellular metabolism . The downstream effects of this interaction include the production of CO2, fluoride anion, and acetate .
Pharmacokinetics
As a sodium salt, it has improved solubility in water compared to the parent acid . This property allows for easier handling and dissolution in aqueous solutions, which could potentially impact its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action involve the production of CO2, fluoride anion, and acetate . These products result from the decomposition of 3-fluoropyruvate, catalyzed by the pyruvate dehydrogenase component of the pyruvate dehydrogenase complex .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Fluoropyruvic acid sodium salt monohydrate. For instance, its solubility in water allows for easier handling and dissolution in aqueous solutions . This property could potentially influence the compound’s action and efficacy in different environments .
Eigenschaften
IUPAC Name |
sodium;3-fluoro-2-oxopropanoate;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3FO3.Na.H2O/c4-1-2(5)3(6)7;;/h1H2,(H,6,7);;1H2/q;+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSZBLZMLDQKRW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(=O)[O-])F.O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4FNaO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Methyl (E)-3-[2-Amino-4-(trifluoromethyl)phenyl]acrylate](/img/structure/B3040698.png)


![1-Acetyl-3-[1-(heptafluoropropoxy)-1,2,2,2-tetrafluoroethyl]-5-methyl-1H-pyrazole](/img/structure/B3040702.png)
![1-Acetyl-4-bromo-5-methyl-3-[perfluoro(1-propoxyethyl)]pyrazole](/img/structure/B3040704.png)
![1-Acetyl-4-chloro-5-methyl-3-[perfluoro(1-propoxyethyl)]pyrazole](/img/structure/B3040705.png)